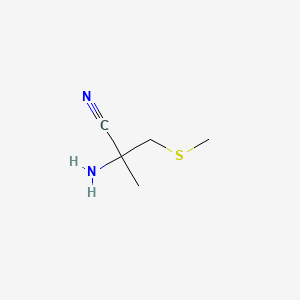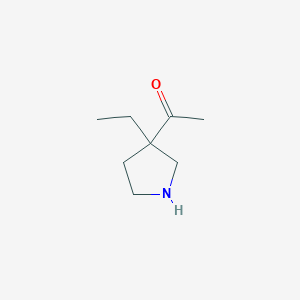![molecular formula C10H19NO3 B13236106 tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13236106.png)
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C9H17NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a methyl group, and an oxirane ring, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide. One common method includes the use of tert-butyl carbamate and epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications. The compound can also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
Uniqueness
tert-Butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate is unique due to its combination of a tert-butyl group, a methyl group, and an oxirane ring. This combination provides the compound with distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness[8][8].
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(oxiran-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11(4)6-5-8-7-13-8/h8H,5-7H2,1-4H3 |
InChI Key |
XMSPIELAKOUPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13236032.png)
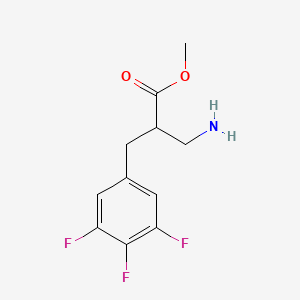
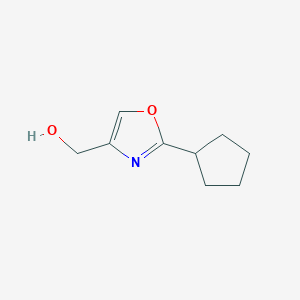
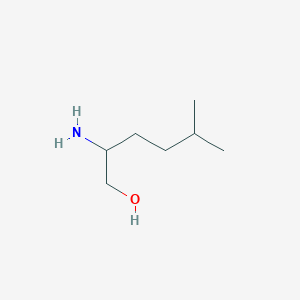
![1-(2,3-Dihydrobenzo[B]furan-5-YL)butylamine](/img/structure/B13236060.png)

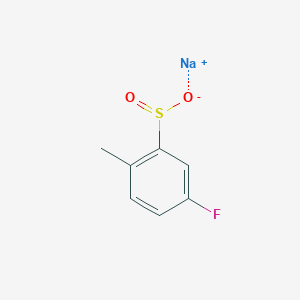
![2-[(1-Cyclopropylethyl)amino]-N,N-dimethylacetamide](/img/structure/B13236075.png)
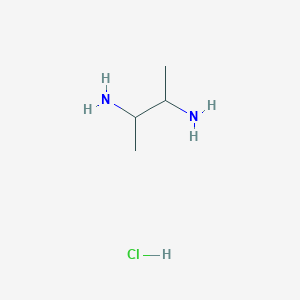
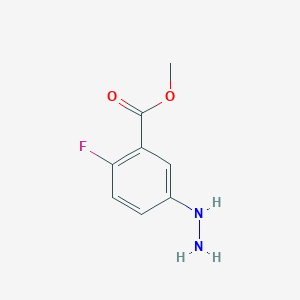
![3-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13236097.png)
